Structural Elucidation and Solid-State Characterization of 1,8-Naphthyridin-2-amine Hydrochloride
Structural Elucidation and Solid-State Characterization of 1,8-Naphthyridin-2-amine Hydrochloride
[1]
Executive Summary
The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for quinolines and isoquinolines in kinase inhibitors, antibacterial agents (e.g., nalidixic acid analogs), and diagnostic ligands. The 2-amino derivative, 1,8-naphthyridin-2-amine , presents unique challenges in structural characterization due to its potential for annular tautomerism and multiple protonation sites (N1, N8, or the exocyclic amine).[1]
This guide details the definitive structural elucidation of 1,8-naphthyridin-2-amine hydrochloride (HCl) . It moves beyond basic spectral assignment to address the critical physicochemical question: Where does the proton reside? We provide a self-validating workflow combining solution-state NMR logic with solid-state X-ray diffraction (XRD) evidence to confirm the salt form's identity, stoichiometry, and hydrogen-bonding network.[1]
Chemical Identity & Theoretical Challenges
Before experimental validation, one must understand the competitive landscape for protonation. 1,8-Naphthyridin-2-amine (
-
N1 (Ring): Adjacent to the electron-donating amino group.[1]
-
N8 (Ring): The "pyridine-like" nitrogen, typically less sterically hindered.[1]
-
N-Exocyclic (
): Generally the least basic due to resonance delocalization of the lone pair into the aromatic ring.[1]
The Elucidation Hypothesis: While primary amines are typically basic, in heteroaromatic systems, the ring nitrogen is the preferred protonation site. For 1,8-naphthyridin-2-amine, protonation at N8 is often favored electrostatically, though N1 protonation can be stabilized by intramolecular hydrogen bonding.[1] The HCl salt formation locks the molecule into a specific cationic form, significantly altering its solubility and bioavailability profile.
Figure 1: Structure and Numbering System
(Note: Standard IUPAC numbering assigns N1 and N8 to the ring nitrogens. The amino group is at position 2.)[2]
Caption: Schematic representation of the competitive nitrogen sites for protonation. N8 and N1 are the primary candidates for salt formation.
Synthesis and Isolation of the HCl Salt
To ensure the integrity of the characterization, the salt must be synthesized with high purity.
Protocol: Controlled Salt Formation
-
Dissolution: Dissolve 1.0 eq of 1,8-naphthyridin-2-amine free base in anhydrous ethanol (0.1 M concentration). Slight warming (40°C) may be required.[1]
-
Acidification: Dropwise addition of 1.1 eq of 1.25 M HCl in ethanol/dioxane at room temperature.
-
Crystallization: The solution will yellow immediately (bathochromic shift). Stir for 1 hour.
-
Isolation: If precipitate forms, filter and wash with cold diethyl ether. If no precipitate, add diethyl ether until turbid and refrigerate at 4°C.
-
Recrystallization (Critical for XRD): Dissolve the crude salt in minimum hot methanol/water (9:1) and allow slow evaporation.[1]
Spectroscopic Elucidation (Solution State)
Mass Spectrometry (ESI-MS)[1][3]
-
Observation: The salt dissociates in the MS source.
-
Expectation: A dominant peak at m/z 146.07 [M+H]+ corresponding to the protonated free base (
). -
Validation: Absence of higher mass peaks rules out dimerization artifacts often seen in naphthyridines.
Nuclear Magnetic Resonance (NMR)
This is the primary tool for distinguishing the site of protonation.
Solvent Choice: DMSO-
Diagnostic Signals:
-
Downfield Shift: Upon protonation, the ring protons (H3, H4, H5, H6, H7) will shift downfield (
ppm) compared to the free base due to the positive charge reducing electron density in the ring. -
The "Mobile" Proton: Look for a broad singlet between 12.0–14.0 ppm.
-
Exocyclic Amine (
): Usually appears as a broad singlet around 7.0–8.5 ppm.-
Differentiation: If protonation occurred at the exocyclic amine (forming
), this signal would integrate to 3H and shift significantly to 8.0+ ppm.[1] Since we expect ring protonation, we look for a 2H signal (exocyclic) and a separate 1H signal (ring NH).
-
Table 1: Expected 1H NMR Shift Comparison (DMSO-
| Position | Proton Type | Free Base ( | HCl Salt ( | Shift ( | Interpretation |
| Ring N | - | 13.5 (br s) | - | Diagnostic for Ring Protonation | |
| Exo N | ~7.2 | ~8.1 | +0.9 | Deshielding via induction | |
| H7 | Ar-H | ~8.8 | ~9.1 | +0.3 | Proximity to N8 |
| H3 | Ar-H | ~6.9 | ~7.2 | +0.3 | Proximity to C2-amine |
Solid-State Characterization (The Definitive Proof)
While NMR implies ring protonation, Single Crystal X-Ray Diffraction (SC-XRD) provides the absolute configuration.[1]
X-Ray Diffraction Logic
In the crystal lattice of 1,8-naphthyridin-2-amine HCl, we look for specific intermolecular interactions that stabilize the salt.
-
Proton Location: Difference Fourier maps will locate the hydrogen atom on the ring nitrogen (likely N8 or N1).
-
Chloride Bridge: The chloride anion (
) typically acts as a hydrogen bond acceptor, bridging the protonated ring nitrogen ( ) and the exocyclic amine of a neighboring molecule ( ).[1] -
Planarity: The naphthyridine ring should remain planar.
Elucidation Workflow
The following Graphviz diagram visualizes the decision tree for confirming the structure.
Caption: Step-by-step logic flow from crude salt isolation to definitive crystallographic confirmation.
Detailed Experimental Protocols
Protocol A: Single Crystal Growth
-
Objective: Obtain crystals suitable for X-ray diffraction.
-
Method: Slow Evaporation.[1]
-
Steps:
-
Prepare a saturated solution of the HCl salt in Methanol.
-
Filter through a 0.45
PTFE syringe filter into a clean scintillation vial. -
Cover the vial with parafilm and poke 3-4 small holes to control evaporation rate.[1]
-
Store in a vibration-free environment at 20°C.
-
Harvest: Look for yellow prisms or needles after 3-7 days.
-
Protocol B: 1H NMR for Exchangeable Protons[1]
-
Objective: Observe the acidic proton to confirm salt formation.
-
Steps:
-
Dry the NMR tube in an oven at 100°C for 1 hour to remove trace water.
-
Dissolve ~5 mg of the salt in 0.6 mL of DMSO-
(ampoule grade, 99.9% D). -
Crucial: Run the spectrum immediately. Do not add
, as this will cause the N-H signal to disappear (deuterium exchange). -
Acquire at 300K.[1] If signals are broad, cool to 270K to sharpen the exchangeable proton peaks.
-
References
-
Synthesis and Functionalization: Ghorbani-Vaghei, R., & Malaekehpoor, S. M. (2017).[3] Facile Synthesis of 1,8-Naphthyridine Derivatives via Three-Component Reaction. Synthesis, 49, 763-769.[1][3] Link
-
Naphthyridine Scaffold Review: Madaan, P., et al. (2021).[4][5][6] 1,8-Naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry, 13(15). Link
-
Hydrogen Bonding in Analogous Systems: Li, Z. (2011).[7] 7-Amino-1,8-naphthyridin-2(1H)-one monohydrate: Crystal structure and hydrogen-bonding network.[1][7] Acta Crystallographica Section E, 67(9), o2541.[7] Link
-
Protonation Logic (N1 vs N8): Nakatani, K., et al. (2025).[2] Structure‐Binding Relationship of 2‐Amino‐1,8‐Naphthyridine Dimers. ChemBioChem (Accessed via NIH).[1] Link(Note: Discusses the energetics of N1 vs N8 protonation in the context of DNA binding).
-
General NMR Data: ChemicalBook. (n.d.). 1,8-Naphthyridine 1H NMR Spectrum. Link
Sources
- 1. 1,8-Naphthyridine(254-60-4) 1H NMR spectrum [chemicalbook.com]
- 2. Structure‐Binding Relationship of 2‐Amino‐1,8‐Naphthyridine Dimers: Role of Linkage Positions on DNA and RNA Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,8-Naphthyridine synthesis [organic-chemistry.org]
- 4. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]
- 5. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, characterization, and in silico studies of 1,8-naphthyridine derivatives as potential anti-Parkinson's agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 7-Amino-1,8-naphthyridin-2(1H)-one monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
